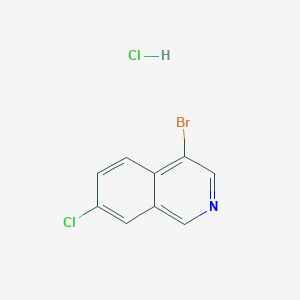

4-Bromo-7-chloroisoquinoline hydrochloride

Description

4-Bromo-7-chloroisoquinoline hydrochloride is a halogenated isoquinoline derivative, commonly utilized as a synthetic intermediate in pharmaceutical chemistry. The compound features bromine and chlorine substituents at the 4- and 7-positions of the isoquinoline core, respectively. The hydrochloride salt form enhances solubility in polar solvents compared to the free base, making it advantageous for reactions requiring aqueous conditions.

This compound is identified as a drug impurity in pharmaceutical contexts, indicating its relevance in quality control during active pharmaceutical ingredient (API) synthesis . Its structural features enable participation in cross-coupling reactions, such as Suzuki-Miyaura reactions, to generate diverse heterocyclic scaffolds.

Properties

IUPAC Name |

4-bromo-7-chloroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN.ClH/c10-9-5-12-4-6-3-7(11)1-2-8(6)9;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDJIOJUATXWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803572-19-1 | |

| Record name | Isoquinoline, 4-bromo-7-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-7-chloroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroisoquinoline hydrochloride typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes:

Bromination: Isoquinoline is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

Chlorination: The brominated isoquinoline is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Bromo-7-chloroisoquinoline hydrochloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups like carboxylic acids or ketones.

Reduction Products: Reduced derivatives with hydrogenated aromatic rings.

Scientific Research Applications

Chemistry

Intermediate in Synthesis

4-Bromo-7-chloroisoquinoline hydrochloride serves as an intermediate for synthesizing more complex organic compounds. Its unique halogenation allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to coordinate with metals enhances its utility in developing new materials with specific electronic properties.

Biological Research

Pharmaceutical Development

The compound is investigated for its potential pharmacological activities, particularly in the development of new drugs targeting various diseases. It has shown promise in studies related to cancer treatment, where derivatives exhibit selective cytotoxicity against specific cancer cell lines.

Case Study: Cytotoxic Activity

A study published in MDPI examined a series of derivatives related to this compound, revealing significant cytotoxic effects against human cancer cells such as HCT116 (colorectal cancer) and K562 (leukemia) . The selectivity for these cell lines suggests potential for targeted cancer therapies.

Material Science

Development of New Materials

In material science, this compound is utilized to create materials with tailored electronic or optical properties. Its structural features enable modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroisoquinoline hydrochloride depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The pharmacological and physicochemical properties of halogenated isoquinolines are highly dependent on substituent positions and halogen types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Positions: The 4-Bromo-7-chloroisoquinoline scaffold offers regioselectivity in reactions due to the para-bromo and meta-chloro substituents, which influence electronic distribution and steric hindrance. In contrast, 7-Bromo-1-chloroisoquinoline (ortho-chloro) may exhibit reduced stability due to steric strain . 4-Bromo-7-chloro-6-fluoroisoquinoline introduces fluorine, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Hydrogenation State: The tetrahydroisoquinoline derivative (CAS 220247-73-4) features a saturated core, increasing conformational flexibility and solubility. This modification is critical for CNS-targeting drugs, where blood-brain barrier penetration is required .

Safety Profiles: 7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9) exhibits higher toxicity risks due to multiple halogens, necessitating stringent handling protocols (e.g., artificial respiration if inhaled) . The hydrochloride salt form of the target compound likely mitigates volatility and improves handling safety compared to non-ionic analogs.

Biological Activity

4-Bromo-7-chloroisoquinoline hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 4-position and a chlorine atom at the 7-position of the isoquinoline ring, contributing to its unique reactivity and biological properties.

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of 4-bromo-7-chloroisoquinoline derivatives against various cancer cell lines. For instance, a study examining a series of synthetic derivatives found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, including colorectal and leukemic cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G0/G1 phase, indicating a potential for therapeutic application in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to inhibit critical cellular pathways:

- Inhibition of DNA/RNA Synthesis : The compound has been shown to interfere with nucleic acid synthesis, leading to reduced proliferation in cancer cells .

- CHK1 Inhibition : Research indicates that isoquinoline derivatives can act as potent inhibitors of CHK1 (Checkpoint Kinase 1), a critical regulator of the cell cycle. This inhibition can enhance the sensitivity of cancer cells to DNA-damaging agents .

Anticancer Activity

A notable study evaluated the anticancer activity of various isoquinoline derivatives, including this compound. The results demonstrated that this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent cytotoxicity. The study also highlighted that these compounds could effectively abrogate G2 checkpoint responses in cells treated with etoposide, a chemotherapeutic agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of isoquinoline derivatives. Compounds similar to 4-bromo-7-chloroisoquinoline have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.